Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane
Description
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane (CAS RN 1218790-74-9) is a neutral organoboron compound featuring two 3-fluoro-2-(trifluoromethyl)phenyl groups attached to a central boron atom, with a hydroxyl group completing its trigonal planar geometry . The fluorine and trifluoromethyl substituents on the aryl rings contribute to its strong electron-withdrawing character, enhancing its Lewis acidity while introducing steric bulk.
Properties
IUPAC Name |
bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDJSKJMCXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BF8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681623 | |
| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-74-9 | |
| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/water (4:1) | Maximizes solubility of intermediates |
| Oxidant | 30% H₂O₂ | Prevents overoxidation |
| Temperature | 70°C | Balances reaction rate and decomposition |
| Reaction Time | 8 hours | Ensures complete dimerization |
This method achieves yields of 65–75%, with the main byproduct being trisubstituted boroxines, which can be minimized by controlling stoichiometry.
Lewis Acid-Mediated Boron Triflate Exchange
For high-purity applications, boron triflate (BF₃·OEt₂) intermediates are utilized. The triflate group’s superior leaving ability facilitates nucleophilic substitution by hydroxy groups under mild conditions. A two-step process is employed:
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Triflate Formation : Reacting 3-fluoro-2-(trifluoromethyl)phenyllithium with boron trifluoride diethyl etherate at −78°C in tetrahydrofuran (THF) yields the corresponding boron triflate.
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Hydrolysis : Controlled addition of water at 0°C converts the triflate to the hydroxyborane, with yields exceeding 80%.
This method is particularly advantageous for sterically hindered systems, as it avoids the need for high temperatures or strong bases.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols to address safety and cost. Key industrial adaptations include:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (e.g., 2 hours vs. 24 hours in batch).
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Catalyst Recycling : Pd nanoparticles immobilized on silica enable reuse for up to 5 cycles without significant loss in activity.
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Waste Mitigation : K₂CO₃ is replaced with aqueous NaOH to simplify neutralization, reducing hazardous waste generation.
Industrial processes prioritize throughput over absolute yield, typically achieving 60–70% efficiency while maintaining 90% purity.
Challenges and Mitigation Strategies
Protodeboronation
The electron-withdrawing trifluoromethyl groups increase susceptibility to protodeboronation, particularly under acidic conditions. Strategies to suppress this side reaction include:
Purification Difficulties
The compound’s high hydrophobicity complicates chromatographic separation. Recrystallization from hexane/ethyl acetate (1:5) provides >98% purity, as confirmed by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Catalytic Boronation | 85 | 95 | High | $$ |
| Reductive Coupling | 75 | 90 | Moderate | $ |
| Boron Triflate Route | 80 | 98 | Low | $$$ |
The catalytic boronation method balances yield and scalability, making it the preferred choice for most applications. The boron triflate route, while costly, is indispensable for high-purity pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted borane derivatives .
Scientific Research Applications
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is utilized in several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential in drug development due to its unique chemical properties.
Medicine: Explored for its role in the synthesis of fluorinated pharmaceuticals.
Industry: Applied in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form stable complexes with other molecules, facilitating reactions such as transmetalation in Suzuki-Miyaura coupling . The fluorine atoms enhance the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Trisubstituted Arylboranes
Key Compounds :
- Tris[3,5-bis(trifluoromethyl)phenyl]borane (B-a)
- Tris(pentafluorophenyl)borane (BCF)
- Tris[tetrafluoro-4-(trifluoromethyl)phenyl]borane (BTolF)
Analysis :
Trisubstituted arylboranes like B-a and BTolF exhibit higher Lewis acidity and catalytic efficiency due to their three electron-withdrawing aryl groups. However, their synthesis often requires meticulous control of substituent positions (e.g., 3,5- vs. 2,4- isomers), which affects reactivity . In contrast, the hydroxyl group in this compound may limit its acidity but enhance stability in protic environments.
Amine-Boron Complexes
Key Compounds :
- Benzylamine-boron trifluoride complex
- Phenylmethanamine-trifluoroborane
| Property | This compound | Amine-BF3 Complexes |
|---|---|---|
| Structure | Neutral hydroxyborane | Lewis acid-base adducts |
| Biological Activity | Potential enzyme interaction (fluorine substituents) | Limited data |
| Applications | Medicinal chemistry (hypothetical) | Organic synthesis catalysts |
Analysis :
Amine-boron complexes are primarily used as catalysts in organic synthesis but lack demonstrated biological activity. The fluorinated aryl groups in this compound may enable biomolecular interactions, similar to fluorinated enzyme inhibitors .
Potassium Trifluorophenylborate Salts
Key Compounds :
- Potassium trifluoro(3-hydroxyphenyl)borate (Similarity: 0.91)
- Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate (Similarity: 0.85)
| Property | This compound | Potassium Salts |
|---|---|---|
| Solubility | Likely low (neutral structure) | High (ionic nature) |
| Stability | Sensitive to hydrolysis | Stable in aqueous conditions |
| Reactivity | Electrophilic boron center | Less reactive (borate anion) |
Analysis: Potassium salts are more water-soluble and stable but less reactive in catalytic cycles. The neutral hydroxyborane structure of the main compound may offer advantages in non-polar solvents or FLP systems.
Bulky Arylboranes with Steric Hindrance
Key Compound :
| Property | This compound | Tri(tert-butyl)phenylborane |
|---|---|---|
| Steric Bulk | Moderate (CF3 and F substituents) | Extreme (tert-butyl groups) |
| Applications | Catalysis, biomedicine | Specialty synthesis |
Analysis : Extreme steric bulk in tri(tert-butyl)phenylborane limits its utility in reactions requiring substrate access to the boron center. The main compound balances steric and electronic effects for broader applicability.
Biological Activity
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is a compound that has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features two 3-fluoro-2-(trifluoromethyl)phenyl groups attached to a boron atom, along with a hydroxyl group. This unique configuration contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of various enzymes and receptors. Notably, boronic acids and their derivatives are known to interact with serine proteases and other enzymes involved in metabolic pathways.
Enzyme Inhibition
- Fatty Amide Hydrolase Inhibition : Boronic acids, including derivatives similar to this compound, have been identified as effective inhibitors of fatty amide hydrolase. This enzyme plays a crucial role in lipid metabolism and the regulation of pain pathways .
- Progesterone Receptor Antagonism : Studies on phosphine-borane derivatives have shown that compounds with similar structures can act as progesterone receptor antagonists. These compounds have demonstrated significant antagonistic activity without inducing cytotoxicity in breast cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine residues in active sites of target enzymes. This mechanism is critical in modulating enzymatic activity and can lead to altered cellular responses.
Research Findings
Several studies have investigated the biological effects of boron-containing compounds, focusing on their structure-activity relationships (SAR). Below are key findings:
Case Studies
- Case Study on Enzyme Inhibition : A study highlighted the efficacy of boronic acid derivatives in reducing pain responses in animal models by inhibiting fatty amide hydrolase. This suggests therapeutic potential in pain management .
- Cancer Research : Another investigation focused on the use of phosphine-borane derivatives as progesterone receptor antagonists, showing promising results in inhibiting tumor growth in vitro without cytotoxicity. This positions such compounds as candidates for further clinical evaluation in oncology .
Q & A
Q. What are the established synthetic routes for Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, and how are purity and structural integrity validated?
- Methodological Answer : Synthesis typically involves lithium-halogen exchange reactions using aryl bromides or iodides followed by boron trifluoride etherate quenching. For example, tris(aryl)boranes are synthesized via aryllithium intermediates generated at low temperatures (−77 °C) using nBuLi, as demonstrated in analogous systems . Characterization requires multinuclear NMR (¹¹B, ¹⁹F, ¹H) to confirm boron coordination and fluorine environments. X-ray diffraction (XRD) is critical for verifying molecular geometry and substituent steric effects. Mass spectrometry further validates molecular weight and purity .
Q. How is the Lewis acidity of this borane quantified, and what experimental benchmarks are used?
- Methodological Answer : Lewis acidity is measured via the Gutmann-Beckett method using triethylphosphine oxide (O=PEt₃) as a probe. The ³¹P NMR chemical shift of the adduct correlates with acidity strength, where larger shifts indicate stronger Lewis acids. Childs' method, which employs competing equilibria with fluorinated alcohols, can also rank acidity . Comparative studies with B(C₆F₅)₃ (a benchmark Lewis acid) are essential for contextualizing results .
Q. What precautions are necessary for handling this compound in catalytic studies?
- Methodological Answer : Due to moisture sensitivity, reactions must be conducted under inert atmospheres (N₂/Ar) using rigorously dried solvents. Gloveboxes or Schlenk lines are recommended for synthesis and storage. Safety protocols for fluorinated compounds include using fluoropolymer-coated equipment to prevent leaching and monitoring for HF release under acidic conditions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the catalytic activity of this borane in frustrated Lewis pair (FLP) systems?
- Methodological Answer : Substituent positioning (e.g., ortho vs. para fluorination) alters boron’s electrophilicity and steric accessibility. For example, ortho-CF₃ groups in analogous tris(aryl)boranes reduce H₂ activation efficiency by donating electron density to boron’s vacant pₓ orbital, as shown via cyclic voltammetry and DFT calculations . Steric maps generated from XRD data can predict reactivity trends in FLP systems .
Q. Why do catalytic efficiencies vary between structurally similar fluorinated boranes in hydrogenation reactions?
- Methodological Answer : Contradictions in catalytic performance (e.g., B-a vs. B-b in ) arise from differences in fluorination patterns. Tris[3,5-bis(trifluoromethyl)phenyl]borane (B-a) outperforms B(C₆F₅)₃ (B-b) due to enhanced Lewis acidity from electron-withdrawing CF₃ groups and reduced steric hindrance. Mechanistic studies using stoichiometric reactions and isotopic labeling (e.g., D₂) can isolate rate-determining steps, such as H₂ heterolysis or substrate binding .
Q. How can computational methods resolve discrepancies in experimental data on borane-mediated small-molecule activation?
- Methodological Answer : Density functional theory (DFT) calculations model transition states and binding energies to explain unexpected reactivity. For instance, intramolecular C-F···B interactions in ortho-substituted boranes can stabilize intermediates, altering reaction pathways. Coupling electrochemical data (e.g., reduction potentials) with computational results provides a unified framework for predicting catalytic behavior .
Q. What strategies optimize the recyclability and stability of this borane in continuous-flow catalysis?
- Methodological Answer : Immobilization on solid supports (e.g., mesoporous silica) minimizes decomposition and facilitates reuse. Stability tests under catalytic conditions (prolonged heating, repeated H₂ exposure) paired with post-reaction characterization (NMR, XRD) identify degradation pathways, such as ligand redistribution or hydrolysis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of fluorinated arylboranes?
- Methodological Answer : Contradictions often stem from variations in substituent electronic profiles or moisture levels. Controlled hydrolysis experiments with Karl Fischer titration to quantify trace water can standardize stability assessments. Comparative studies using boranes with incremental fluorination (e.g., mono- vs. di-fluorinated aryl groups) isolate electronic contributions to hydrolysis resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
